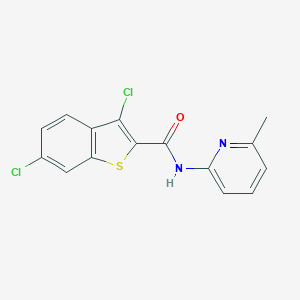![molecular formula C14H16N4O2S B453878 N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B453878.png)
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thiourea typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with thiourea to yield the desired product. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solventwater or acetic acid; temperature0-50°C
Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperature0-25°C
Substitution: Nucleophiles such as amines or thiols; solventdichloromethane or ethanol; temperatureroom temperature to reflux
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas
Applications De Recherche Scientifique
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Agriculture: It is studied for its herbicidal and fungicidal properties, making it a candidate for crop protection.
Material Science: The compound’s unique chemical structure allows it to be used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-nitrophenyl)thiourea
- N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-iodophenyl)thiourea
- N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(5-nitro-2-methylphenyl)thiourea
Uniqueness
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thi
Propriétés
Formule moléculaire |
C14H16N4O2S |
|---|---|
Poids moléculaire |
304.37g/mol |
Nom IUPAC |
1-ethyl-N-[(4-methoxyphenyl)carbamothioyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C14H16N4O2S/c1-3-18-9-10(8-15-18)13(19)17-14(21)16-11-4-6-12(20-2)7-5-11/h4-9H,3H2,1-2H3,(H2,16,17,19,21) |
Clé InChI |
IDZLZTJFXYTKDU-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)OC |
SMILES canonique |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453796.png)
![N-(2-chlorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453797.png)
![(4-Benzylpiperidin-1-yl)[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B453798.png)
![3,6-dichloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B453799.png)
![N-(4-bromophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453800.png)
![N-(2-bromo-4-methylphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453801.png)
![Isopropyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B453802.png)
![N-[1-(4-sec-butylphenyl)propyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453803.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453807.png)
![Methyl 4-(2,4-dichlorophenyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B453810.png)

![(4-BENZHYDRYLPIPERAZINO)[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE](/img/structure/B453816.png)
![3,4-dichloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B453817.png)
![Methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B453818.png)
